1-(Benzofuran-7-yl)ethanol
Description
Properties
CAS No. |
181819-95-4 |
|---|---|
Molecular Formula |
C10H10O2 |
Molecular Weight |
162.188 |
IUPAC Name |
1-(1-benzofuran-7-yl)ethanol |
InChI |
InChI=1S/C10H10O2/c1-7(11)9-4-2-3-8-5-6-12-10(8)9/h2-7,11H,1H3 |
InChI Key |
OYGYJQSFGYCBGS-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC2=C1OC=C2)O |
Synonyms |
7-Benzofuranmethanol, -alpha--methyl- |
Origin of Product |
United States |
Comparison with Similar Compounds
1-(Benzofuran-7-yl)ethanone
- Molecular Formula : $ C{10}H8O_2 $ ().
- Synthesis : Prepared via Grignard reactions (e.g., uses 7-bromobenzofuran, magnesium, and acetaldehyde in THF) .
- Key Differences : The ketone group at the 7-position reduces polarity compared to the alcohol derivative, influencing solubility and reactivity. Purity levels reach 97% () .
1-(Benzofuran-2-yl)ethanone
- Molecular Formula : $ C{10}H8O_2 $ ().
- Synthesis : Generated via Friedel-Crafts acylation, yielding an oil with $ R_f = 0.40 $ (TLC) .
- Key Differences : Positional isomerism (2- vs. 7-substitution) alters electronic properties and biological activity. For instance, 2-substituted benzofurans often exhibit stronger π-π stacking interactions in receptor binding .
(S)-(-)-1-(Benzofuran-2-yl)ethanol
- Molecular Formula : $ C{10}H{10}O_2 $ ().
- Synthesis: Enantioselective reduction of 3-methoxyacetophenone derivatives using (–)-DIP-Cl (70–91% ee) .
- Key Differences : The 2-substituted enantiomer shows distinct stereochemical interactions in catalysis, with 91% ee achievable compared to 70% for its 7-substituted counterpart .
1-(Benzofuran-7-yl)-3-(dimethylamino)propan-1-one (Mannich Base)
- Molecular Formula: $ C{13}H{15}NO_2 $ ().
- Synthesis: Mannich reaction of 1-(Benzofuran-7-yl)ethanone with dimethylamine and formaldehyde .
- Key Differences : The tertiary amine enhances solubility in acidic media, making it suitable for drug delivery systems targeting mycobacterial membranes (e.g., tuberculosis drug analogs) .
7-MAPB Hydrochloride
- Molecular Formula: $ C{12}H{15}NO \cdot HCl $ ().
- Synthesis: Derived from 7-(2-methylaminopropyl)benzofuran, a stimulant with forensic relevance .
- Key Differences: The propan-2-amine side chain introduces basicity and psychoactive properties absent in ethanol/ketone derivatives .
Data Table: Key Properties of Selected Benzofuran Derivatives
Functional Group and Reactivity Analysis
- Alcohol vs. Ketone: The ethanol group in this compound enables hydrogen bonding, enhancing solubility in polar solvents compared to its ketone analog. However, the ketone’s carbonyl group facilitates nucleophilic additions (e.g., Mannich reactions) .
- Positional Isomerism : 7-Substituted benzofurans exhibit steric hindrance near the oxygen heteroatom, reducing reactivity in electrophilic substitutions compared to 2-substituted analogs .
- Chirality: Enantiomers like (S)-(-)-1-(Benzofuran-2-yl)ethanol demonstrate divergent biological activities, underscoring the importance of stereochemical control in drug design .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(Benzofuran-7-yl)ethanol, and how can purity be optimized?
- Methodology : Reduction of 1-(Benzofuran-7-yl)ethanone (CAS 95333-16-7) using sodium borohydride (NaBH₄) in methanol under inert atmospheres is a common approach. Post-reduction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields >97% purity . For scalable synthesis, catalytic hydrogenation with Pd/C or Raney Ni under H₂ pressure (1–3 atm) at 50–80°C is recommended .
- Key Data :
| Starting Material | Catalyst/Reducing Agent | Purity Achieved | Reference |
|---|---|---|---|
| 1-(Benzofuran-7-yl)ethanone | NaBH₄ | 97% | |
| 1-(Benzofuran-7-yl)ethanone | Pd/C (5% w/w) | 99% (post-distillation) |
Q. What analytical methods are recommended for quantifying this compound in complex mixtures?
- Methodology : Gas chromatography (GC) with flame ionization detection (FID) using a polyethylene glycol 20M column (30 m × 0.32 mm ID, 0.5 µm thickness). Optimize parameters:
Advanced Research Questions
Q. How does photolytic stability of this compound compare to structurally related benzofuran derivatives?
- Methodology : Expose aqueous solutions to UV (sunlight) vs. artificial light (λ = 254 nm) for 96 hours. Monitor degradation via HPLC (C18 column, methanol/water 70:30, UV detection at 275 nm).
- Key Findings :
| Condition | Recovery Rate | Degradation Products | Reference |
|---|---|---|---|
| Sunlight | ~75% | Oxidized ketone, ring-opened byproducts | |
| Artificial light | ~93% | Minimal decomposition |
- Implications : Photostability is critical for storage; use amber vials and antioxidant additives (e.g., BHT at 0.01% w/v).
Q. What advanced structural characterization techniques validate the stereochemistry of this compound?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) at 100 K. Crystallize from ethanol/water (9:1) to obtain monoclinic crystals (space group P2₁/c). Compare bond lengths and angles to DFT-optimized structures .
- Key Parameters :
| Bond | Length (Å) | Angle (°) |
|---|---|---|
| C7-O1 | 1.362 | C7-O1-C8 = 105.2 |
| C1-C2 | 1.413 | C2-C1-O1 = 110.5 |
Q. How can ultrasonic-assisted extraction (UAE) optimize the isolation of this compound from natural sources?
- Methodology : Use response surface methodology (RSM) with ethanol as solvent. Variables:
- Power : 200–400 W
- Time : 20–40 min
- Solid-to-liquid ratio : 1:10–1:30
- Optimal Conditions :
| Parameter | Optimal Value | Yield Improvement |
|---|---|---|
| Power | 350 W | 22% vs. conventional Soxhlet |
| Time | 32 min | |
| Ratio | 1:20 |
Q. Data Contradictions and Resolution
- Purity Discrepancies : reports 97% purity via NaBH₄ reduction, while claims 99% with Pd/C. Resolution: Catalyst choice and post-synthesis distillation account for variance.
- Photolytic Stability : shows sunlight degrades benzofuran derivatives faster than artificial light. Cross-validate with accelerated stability studies (ICH Q1A guidelines) to confirm kinetics.
Q. Key Omissions in Literature
- Toxicological Profiling : No data on ecotoxicity or metabolic pathways. Recommended assays:
- Daphnia magna acute toxicity (OECD 202).
- Hepatic microsome incubation (LC-MS/MS analysis) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
